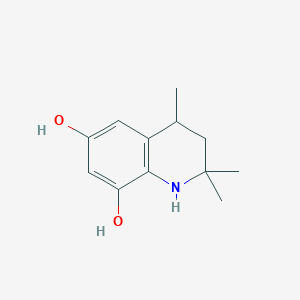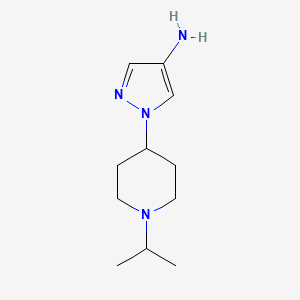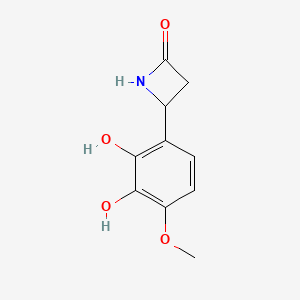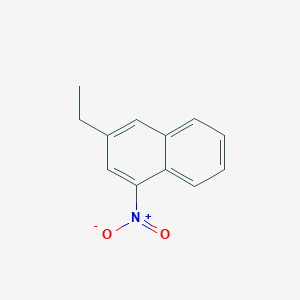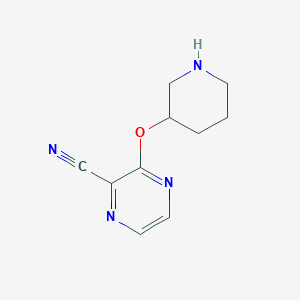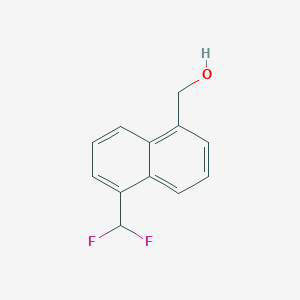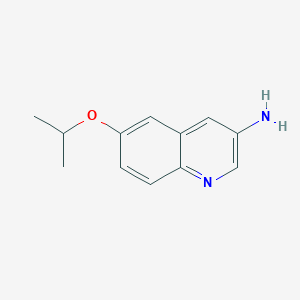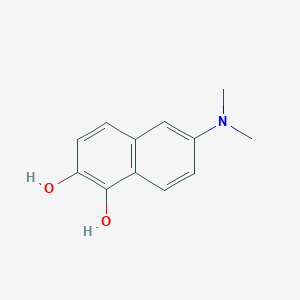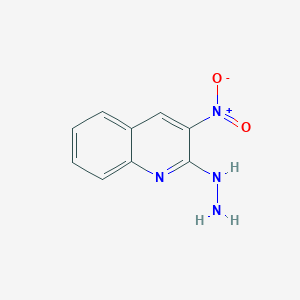![molecular formula C11H16N4 B11897063 1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- CAS No. 646056-09-9](/img/structure/B11897063.png)
1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in medicinal chemistry and its distinctive chemical properties. The spirocyclic structure, which includes a pyridazine ring, contributes to its stability and reactivity, making it a valuable target for synthetic and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with a suitable diamine in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE, each with distinct chemical and physical properties .
Scientific Research Applications
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways . The spirocyclic structure contributes to its binding affinity and specificity, enhancing its effectiveness as an inhibitor .
Comparison with Similar Compounds
Similar Compounds
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones: These compounds share a similar spirocyclic framework but differ in their functional groups and biological activities.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with distinct pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its incorporation of a pyridazine ring, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its potential as a versatile scaffold in drug discovery and development .
Properties
CAS No. |
646056-09-9 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
7-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-10(14-13-7-1)15-8-5-11(9-15)4-2-6-12-11/h1,3,7,12H,2,4-6,8-9H2 |
InChI Key |
DEUMPRMCEZXKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=NN=CC=C3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



